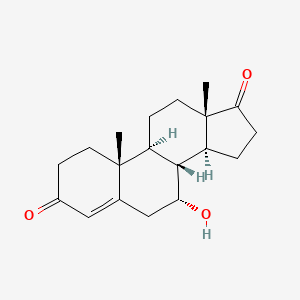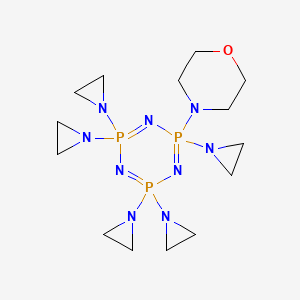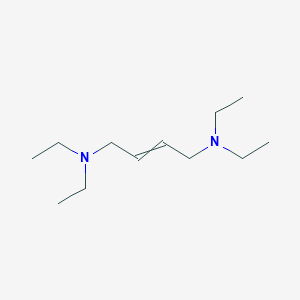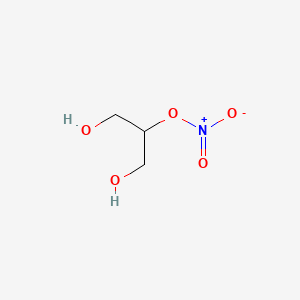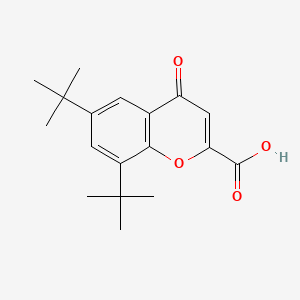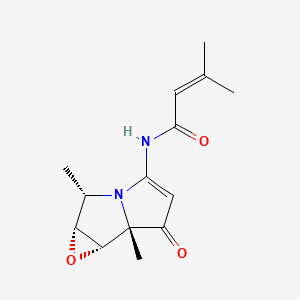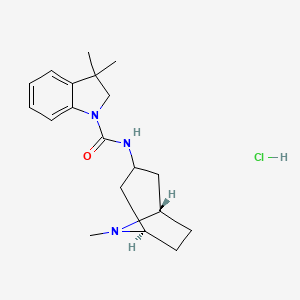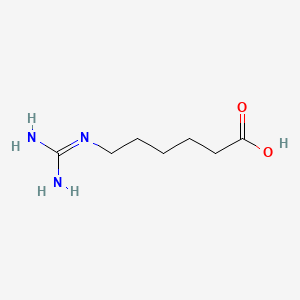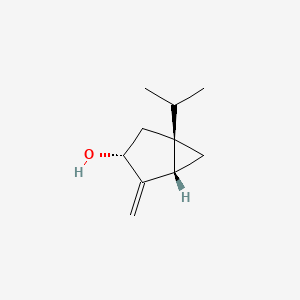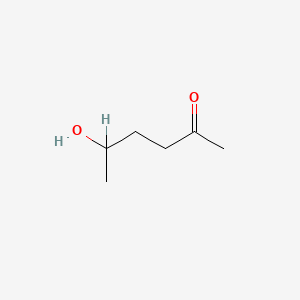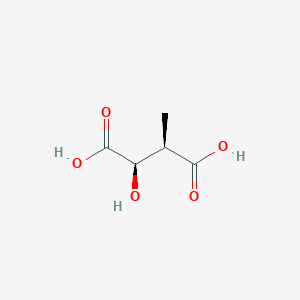
D-threo-3-methylmalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-threo-3-methylmalic acid is a threo-3-methylmalic acid. It is an enantiomer of a L-threo-3-methylmalic acid.
Applications De Recherche Scientifique
Polymer Synthesis
D-threo-3-methylmalic acid has been explored in polymer chemistry. Cammas et al. (1994) describe the preparation of racemic threo-poly(β-3-methylmalic acid) from a racemic mixture of threo-3-methylaspartic acid, which expands the family of poly(β-malic acid) derivatives. This polymer features two stereogenic centers in its main chain and combines hydrophobic alkyl and hydrophilic carboxylic acid groups (Cammas et al., 1994).
Metabolism Studies
Research by Suzuki et al. (1976) investigated the metabolism of threo-beta-methylmalate by a Bacillus species, revealing interconversion reactions between threo-beta-methylmalate and citramalate. These findings suggest a role in catabolism for threo-beta-methylmalate (Suzuki et al., 1976).
Synthesis Studies
Wakamiya et al. (1982) demonstrated the stereospecific synthesis of threo-3-Methyl-D-cysteine from D-threonine, a component of the peptide antibiotic nisin, underscoring the chemical versatility of D-threo-3-methylmalic acid derivatives in synthesizing complex biological molecules (Wakamiya et al., 1982).
Enzyme Substrate Activity
Research into enzyme substrate activity has also been explored. Plaut et al. (1975) studied the activity of isocitrate dehydrogenases with various stereoisomers, including D-threo-3-methylmalic acid, providing insights into enzymatic reactions and substrate specificity (Plaut et al., 1975).
Biocompatibility and Therapeutic Applications
Bear et al. (1999) investigated the biocompatibility of a biosynthetic stereocopolymer of 3-methylmalic acid, highlighting its potential for temporary therapeutic applications due to its hydrolyzable and biocompatible nature (Bear et al., 1999).
Analytical Method Development
Pedersen et al. (2011) developed a method for quantifying methylmalonic acid in serum, utilizing derivatization techniques that could be relevant for studying D-threo-3-methylmalic acid in biological samples (Pedersen et al., 2011).
Propriétés
Nom du produit |
D-threo-3-methylmalic acid |
|---|---|
Formule moléculaire |
C5H8O5 |
Poids moléculaire |
148.11 g/mol |
Nom IUPAC |
(2R,3R)-2-hydroxy-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H8O5/c1-2(4(7)8)3(6)5(9)10/h2-3,6H,1H3,(H,7,8)(H,9,10)/t2-,3-/m1/s1 |
Clé InChI |
NPYQJIHHTGFBLN-PWNYCUMCSA-N |
SMILES isomérique |
C[C@H]([C@H](C(=O)O)O)C(=O)O |
SMILES canonique |
CC(C(C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



